- Methylation of Aniline and Its Derivatives with Dimethyl Carbonate under the Action of Zeolite FeHY-mmm, Russian Journal of Organic Chemistry, 2019, 55(8), 1085-1087
Cas no 932-32-1 (2-Chloro-N-methylaniline)
2-Chloro-N-methylaniline structure
Product Name:2-Chloro-N-methylaniline
CAS-Nr.:932-32-1
MF:C7H8ClN
MW:141.598120689392
MDL:MFCD00045170
CID:40309
PubChem ID:136736
Update Time:2025-11-02
2-Chloro-N-methylaniline Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- N-Methyl-2-chloroaniline
- 2-CHLORO-N-METHYLANILINE
- o-Chloro-N-methylaniline
- (2-chlorophenyl)methylamine
- 2-(Methylamino)chlorobenzene
- 2-chloranyl-N-methyl-aniline
- 2-chloro-N-methyl-aniline
- 2-chloro-N-methylbenzenamine
- 2-Cl-N-Me-aniline
- Benzenamine,2-chloro-N-methyl
- n1-methyl-2-chloroaniline
- 2-Chloro-N-methylbenzylamine
- Benzenamine, 2-chloro-N-methyl-
- WGNNILPYHCKCFF-UHFFFAOYSA-N
- o-Chlormonomethylanilin
- 2-chlor-n-methylaniline
- 2-chloro-N-methyl aniline
- 2-chloro-n-methyl-benzenamine
- (2-chloro-phenyl)-methyl-amine
- STL183346
- SBB086
- 2-Chloro-N-methylbenzenamine (ACI)
- Aniline, o-chloro-N-methyl- (8CI)
- Methyl 2-chlorophenyl amine
- N-(2-Chlorophenyl)methylamine
- N-Methyl-o-chloroaniline
- 2-Chloro-N-methylaniline, 97%
- DS-8047
- CS-0095956
- EN300-1254105
- MFCD00045170
- DB-057383
- DTXSID50239323
- SCHEMBL9391598
- SY048562
- AKOS000253725
- C3121
- SCHEMBL100946
- 932-32-1
- A844481
- 2-Chloro-N-methylaniline
-
- MDL: MFCD00045170
- Inchi: 1S/C7H8ClN/c1-9-7-5-3-2-4-6(7)8/h2-5,9H,1H3
- InChI-Schlüssel: WGNNILPYHCKCFF-UHFFFAOYSA-N
- Lächelt: ClC1C(NC)=CC=CC=1
- BRN: 2802444
Berechnete Eigenschaften
- Genaue Masse: 141.03500
- Monoisotopenmasse: 141.035
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 9
- Anzahl drehbarer Bindungen: 1
- Komplexität: 85
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 12
- Oberflächenladung: 0
- Tautomerzahl: nichts
- XLogP3: 2.5
Experimentelle Eigenschaften
- Farbe/Form: Nicht bestimmt
- Dichte: 1.15 g/mL at 25 °C(lit.)
- Siedepunkt: 218°C(lit.)
- Flammpunkt: Fahrenheit: 197.6° f< br / >Celsius: 92° C< br / >
- Brechungsindex: n20/D 1.579(lit.)
- Löslichkeit: Not miscible or difficult to mix.
- PSA: 12.03000
- LogP: 2.45470
- Löslichkeit: Nicht bestimmt
2-Chloro-N-methylaniline Sicherheitsinformationen
-
Symbol:
- Prompt:Warnung
- Signalwort:Warning
- Gefahrenhinweis: H227-H302+H312+H332-H315-H319
- Warnhinweis: P210-P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P403+P235-P501
- Transportnummer gefährlicher Stoffe:2810
- WGK Deutschland:3
- Code der Gefahrenkategorie: 36/37/38
- Sicherheitshinweise: S26-S36
-
Identifizierung gefährlicher Stoffe:
- Sicherheitsbegriff:6.1
- Verpackungsgruppe:III
- Risikophrasen:R36/37/38
- Gefahrenklasse:6.1
- PackingGroup:III
- Lagerzustand:Keep in dark place,Inert atmosphere,2-8°C
2-Chloro-N-methylaniline Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-IR325-5g |
2-Chloro-N-methylaniline |
932-32-1 | 98% | 5g |
381.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-IR325-25g |
2-Chloro-N-methylaniline |
932-32-1 | 98% | 25g |
1503.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-IR325-1g |
2-Chloro-N-methylaniline |
932-32-1 | 98% | 1g |
123.0CNY | 2021-08-04 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 532207-10G |
2-Chloro-N-methylaniline |
932-32-1 | 97% | 10G |
¥2005.65 | 2022-02-24 | |
| TRC | C349790-100mg |
2-Chloro-N-methylaniline |
932-32-1 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | C349790-250mg |
2-Chloro-N-methylaniline |
932-32-1 | 250mg |
$ 75.00 | 2023-04-18 | ||
| TRC | C349790-500mg |
2-Chloro-N-methylaniline |
932-32-1 | 500mg |
$ 87.00 | 2023-04-18 | ||
| TRC | C349790-1g |
2-Chloro-N-methylaniline |
932-32-1 | 1g |
$ 98.00 | 2023-04-18 | ||
| Fluorochem | 009648-1g |
2-Chloro-N-methylaniline |
932-32-1 | 98% | 1g |
£14.00 | 2022-02-28 | |
| Fluorochem | 009648-5g |
2-Chloro-N-methylaniline |
932-32-1 | 98% | 5g |
£38.00 | 2022-02-28 |
2-Chloro-N-methylaniline Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 3 h, 120 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Methanol ; 2 h, 85 °C; 85 °C → 0 °C
1.2 Reagents: Sodium borohydride ; 0 °C; 1 h, 85 °C
1.2 Reagents: Sodium borohydride ; 0 °C; 1 h, 85 °C
Referenz
- Method for the preparation of halogenated N-methylaniline, Korea, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Water
Referenz
- Microwave-assisted one-pot synthesis of N-alkyl aromatic amines from benzanilide in presence of phase transfer catalyst, Organic Chemistry: An Indian Journal, 2010, 6(1), 52-55
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 120 °C
1.2 Reagents: Borate(1-), (acetato-κO)trihydro-, sodium (1:1), (T-4)- Solvents: Tetrahydrofuran ; 1 h, rt; 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Borate(1-), (acetato-κO)trihydro-, sodium (1:1), (T-4)- Solvents: Tetrahydrofuran ; 1 h, rt; 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water
Referenz
- A facile protocol for the synthesis of mono-N-methyl anilines via formimidate intermediates, Tetrahedron, 2010, 66(35), 7142-7148
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Catalysts: Iridium(1+), [1-[2-(2-benzoxazolyl-κN3)phenyl]-1,3-dihydro-3-methyl-2H-benzimida… ; 12 h, 130 °C
Referenz
- N-Methylation of ortho-substituted aromatic amines with methanol catalyzed by 2-arylbenzo[d]oxazole NHC-Ir(III) complexes, Dalton Transactions, 2019, 48(15), 5072-5082
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 15 min, -40 °C; -40 °C → -60 °C
1.2 -60 °C; -60 °C → rt; 14 h, rt
1.3 Reagents: Water ; rt
1.2 -60 °C; -60 °C → rt; 14 h, rt
1.3 Reagents: Water ; rt
Referenz
- IBiox[(-)-menthyl]: a sterically demanding chiral NHC ligand, Journal of the American Chemical Society, 2009, 131(24), 8344-8345
Herstellungsverfahren 7
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 1 h, 150 °C
Referenz
- Methylation of aniline and its derivatives with dimethyl carbonate in the presence of binder-free micro-, meso-, and macroporous zeolites KNaX, NaY, and HY, Russian Journal of Organic Chemistry, 2016, 52(11), 1565-1570
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Ethylene glycol , Water ; 4 h, rt → reflux
Referenz
- Preparation of oxygen bridged diheptene sulfonamide compounds for treating breast cancer, China, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: Cuprous iodide , 6,7-Dihydro-5H-quinolin-8-one oxime Solvents: Water ; 12 h, 65 °C
Referenz
- Room-Temperature Copper-Catalyzed Arylation of Dimethylamine and Methylamine in Neat Water, Advanced Synthesis & Catalysis, 2015, 357(4), 714-718
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: Phenyl 2-pyridyl ketoxime , Cuprous iodide Solvents: Methanol , Water ; 18 h, 65 °C
Referenz
- N-arylation method of alkylamine with mild reaction conditions by using copper iodide as catalyst and ligand 2-pyridone oxime compound, China, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Methanesulfonic acid , Tris(acetylacetonato)ruthenium , 1,1′-[2-[(Diphenylphosphino)methyl]-2-methyl-1,3-propanediyl]bis[1,1-diphenylpho… Solvents: Tetrahydrofuran ; 24 h, 60 atm, rt → 140 °C
Referenz
- Selective Methylation of Amines with Carbon Dioxide and H2, Angewandte Chemie, 2013, 52(46), 12156-12160
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Potassium methoxide Catalysts: 2792159-73-8 Solvents: Methanol ; 6 h, 115 °C
Referenz
- Investigation of NNN Pincer Ruthenium(II) Complexes with a Pendant Hydroxyl Group for N-Monomethylation of amines and Nitroarenes by Methanol, ChemCatChem, 2022, 14(11),
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Sodium Solvents: Methanol ; 0 °C; overnight, rt
1.2 Reagents: Sodium borohydride ; 2 - 4 h, 60 °C
1.3 Reagents: Water
1.2 Reagents: Sodium borohydride ; 2 - 4 h, 60 °C
1.3 Reagents: Water
Referenz
- The design, synthesis and evaluation of selenium-containing 4-anilinoquinazoline hybrids as anticancer agents and a study of their mechanism, Organic & Biomolecular Chemistry, 2018, 16(25), 4701-4714
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Ethylene glycol , Water ; rt → reflux; reflux
Referenz
- Highly efficient N-monomethylation of primary aryl amines, Chinese Journal of Chemistry, 2009, 27(7), 1339-1344
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Catalysts: Copper oxide (Cu2O) Solvents: Water ; 12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt
Referenz
- Hydrogenation of C=N bonds on TiO2 surface: The effect of the Cu2O/TiO2 p-n heterojunction photocatalyst, Surfaces and Interfaces, 2023, 37,
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Catalysts: Cobalt oxide (Co3O4) , Titania Solvents: Methanol , Water ; 6 h, rt
Referenz
- Method for preparation of N-alkylated compounds by photocatalysis, China, , ,
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane
1.2 -
1.2 -
Referenz
- Synthesis of functionalized indole- and benzo-fused heterocyclic derivatives through anionic benzyne cyclization, Chemistry - A European Journal, 2002, 8(9), 2034-2046
Herstellungsverfahren 19
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Catalysts: 2773916-18-8 ; 14 h, 120 °C
Referenz
- N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal-Ligand Cooperative Approach, Journal of Organic Chemistry, 2023, 88(9), 5944-5961
2-Chloro-N-methylaniline Raw materials
- 2-Chloro-N,N-dimethylaniline
- 2'-Chloro-N-methylacetanilide
- 1-Chloro-2-iodobenzene
- 1-Bromo-2-chlorobenzene
2-Chloro-N-methylaniline Preparation Products
2-Chloro-N-methylaniline Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:932-32-1)2-Chloro-N-methylaniline
Bestellnummer:A1207490
Bestandsstatus:in Stock
Menge:100g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 03:47
Preis ($):240.0
Email:sales@amadischem.com
2-Chloro-N-methylaniline Verwandte Literatur
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
-
Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:932-32-1)2-Chloro-N-methylaniline
Reinheit:99%
Menge:100g
Preis ($):240.0